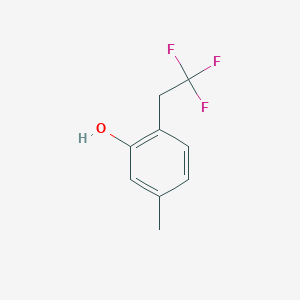
gold;methyl-tris(2-methylphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;methyl-tris(2-methylphenyl)phosphanium is a gold-based organophosphorus compound with the molecular formula C22H24AuP.
Preparation Methods
The synthesis of gold;methyl-tris(2-methylphenyl)phosphanium typically involves the reaction of gold precursors with tris(2-methylphenyl)phosphine. One common method includes the use of gold chloride (AuCl) and tris(2-methylphenyl)phosphine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Chemical Reactions Analysis
Gold;methyl-tris(2-methylphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gold;methyl-tris(2-methylphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its unique interactions with cellular components.
Industry: It is used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of gold;methyl-tris(2-methylphenyl)phosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the gold atom, which can form strong bonds with sulfur and nitrogen atoms in biomolecules .
Comparison with Similar Compounds
Gold;methyl-tris(2-methylphenyl)phosphanium can be compared with other gold-based organophosphorus compounds such as:
- Gold;tris(2-methylphenyl)phosphanium
- Gold;tris(2-phenyl)phosphanium
- Gold;tris(2-methylphenyl)phosphine oxide
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific methyl group, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
110981-37-8 |
|---|---|
Molecular Formula |
C22H24AuP+ |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
gold;methyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C22H24P.Au/c1-17-11-5-8-14-20(17)23(4,21-15-9-6-12-18(21)2)22-16-10-7-13-19(22)3;/h5-16H,1-4H3;/q+1; |
InChI Key |
DQXUJWGVPBFCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2C)C3=CC=CC=C3C.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



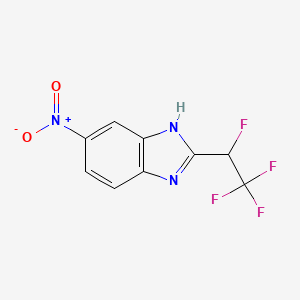
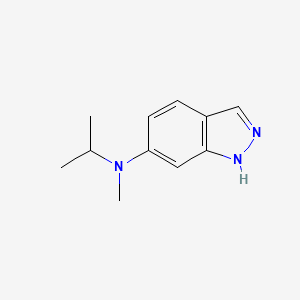
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
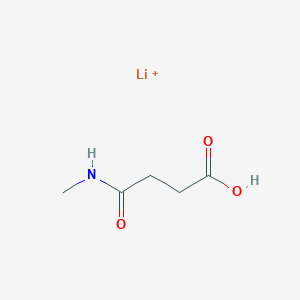
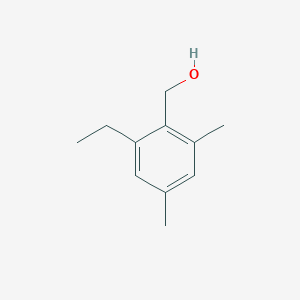
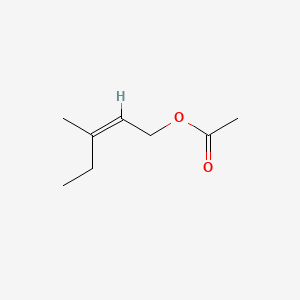
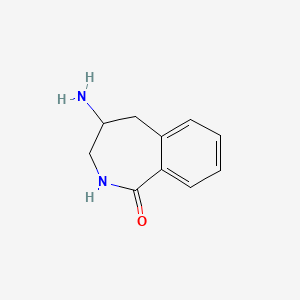
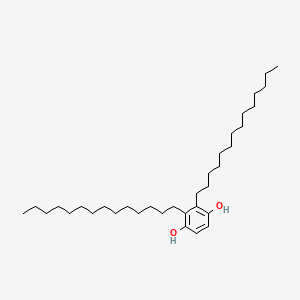
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)


